molecular formula C15H19BrN2O4 B14031812 Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate

Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate

Cat. No.: B14031812
M. Wt: 371.23 g/mol
InChI Key: RIYXFFSHEBRVTE-JTQLQIEISA-N
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Description

Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is a complex organic compound that features a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate .

Industrial Production Methods

Industrial production methods for tert-butyl carbamates often involve the use of hydrazine hydrate and isopropyl alcohol, followed by the addition of di-tert-butyl dicarbonate . This method ensures efficient production with minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, and strong acids like trifluoroacetic acid for deprotection . The conditions often involve room temperature reactions or mild heating.

Major Products

The major products formed from these reactions include various Boc-protected derivatives and deprotected amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate involves the protection and deprotection of amino groups. The tert-butyl carbamate group is cleaved under acidic conditions, producing tert-butyl cations that can be stabilized by elimination reactions . This process is crucial for the compound’s role in organic synthesis and peptide formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is unique due to its specific structure, which includes a brominated oxazepine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C15H19BrN2O4

Molecular Weight

371.23 g/mol

IUPAC Name

tert-butyl N-[(3S)-7-bromo-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]carbamate

InChI

InChI=1S/C15H19BrN2O4/c1-15(2,3)22-14(20)17-10-8-21-12-6-5-9(16)7-11(12)18(4)13(10)19/h5-7,10H,8H2,1-4H3,(H,17,20)/t10-/m0/s1

InChI Key

RIYXFFSHEBRVTE-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC2=C(C=C(C=C2)Br)N(C1=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C(C=C(C=C2)Br)N(C1=O)C

Origin of Product

United States

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